CCR5 Antagonism vs. Maraviroc
In a cell-based calcium mobilization assay using human MOLT4 cells, N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibited CCR5 antagonism with an IC50 of 1.01×10^4 nM [1]. This represents a significantly lower potency compared to the clinical CCR5 antagonist maraviroc, which demonstrates an IC50 of 3.3 nM in the same assay format [2]. The ~3,000-fold difference positions the compound as a tool compound for mechanistic studies rather than a clinical candidate, but its distinct tetrazole scaffold offers a different binding mode that may be useful for exploring allosteric modulation or resistance profiles [1].
| Evidence Dimension | CCR5 antagonism IC50 in MOLT4 calcium mobilization assay |
|---|---|
| Target Compound Data | 1.01 × 10^4 nM |
| Comparator Or Baseline | Maraviroc: 3.3 nM |
| Quantified Difference | ~3,060-fold lower potency |
| Conditions | Human MOLT4 cells, CCl5-induced calcium mobilization, 1 hr incubation, Fluor-4 detection |
Why This Matters
Researchers seeking a CCR5 tool compound with a non-maraviroc scaffold for resistance or allostery studies should select this compound over maraviroc despite lower potency, as its tetrazole-cyclohexane core is structurally distinct.
- [1] BindingDB BDBM50351148. IC50: 1.01E+4 nM. Antagonist activity at CCR5 receptor expressed in human MOLT4 cells assessed as inhibition of CCl5-induced calcium mobilization after 1 hr by Fluor-4. View Source
- [2] Dorr P. et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11):4721-4732. View Source
